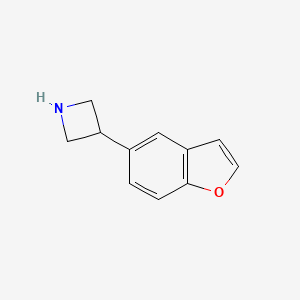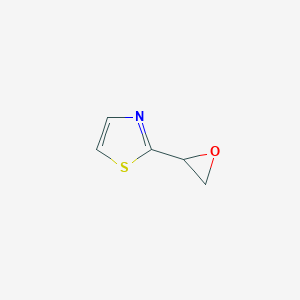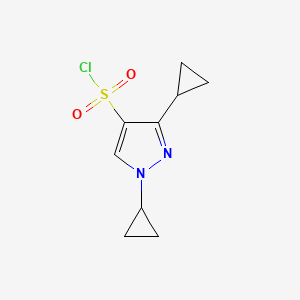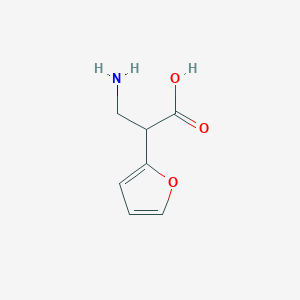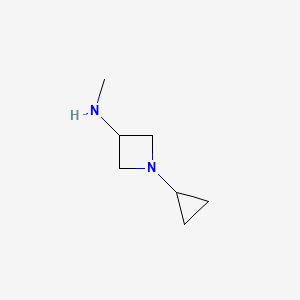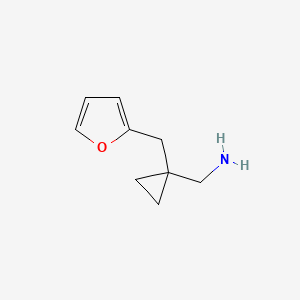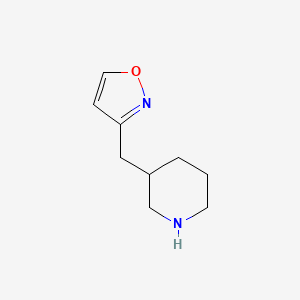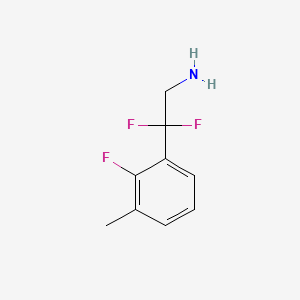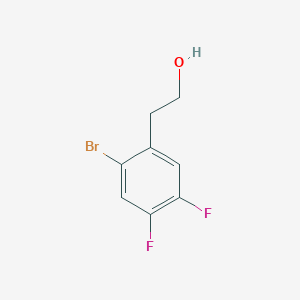
2-(2-Bromo-4,5-difluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4,5-difluorophenyl)ethan-1-ol is an organic compound that features a bromine atom and two fluorine atoms attached to a phenyl ring, with an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4,5-difluorophenyl)ethan-1-ol typically involves the bromination and fluorination of a phenyl ring followed by the introduction of an ethan-1-ol group. One common method involves the reaction of 2,4-difluorophenylacetic acid with bromine in the presence of a catalyst to introduce the bromine atom. The resulting intermediate is then reduced to form the ethan-1-ol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-(2-Bromo-4,5-difluorophenyl)ethanal or 2-(2-Bromo-4,5-difluorophenyl)ethanoic acid.
Reduction: 2-(4,5-Difluorophenyl)ethan-1-ol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Bromo-4,5-difluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4,5-difluorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The ethan-1-ol group can participate in hydrogen bonding, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
- 2-Bromo-1-(2,5-difluorophenyl)ethanone
- 2-Bromo-1-(3,5-difluorophenyl)ethanone
- 2-Bromo-1-(3,4-difluorophenyl)ethanone
Comparison: 2-(2-Bromo-4,5-difluorophenyl)ethan-1-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Propriétés
Formule moléculaire |
C8H7BrF2O |
|---|---|
Poids moléculaire |
237.04 g/mol |
Nom IUPAC |
2-(2-bromo-4,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4,12H,1-2H2 |
Clé InChI |
RMKSNYVFWIBWNI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)Br)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


